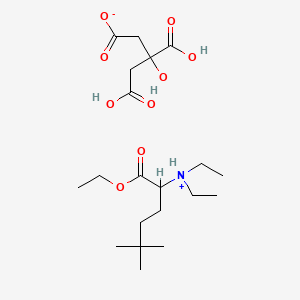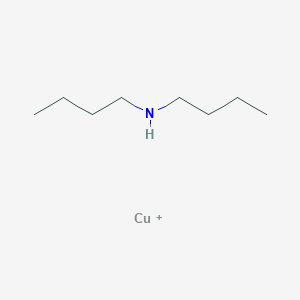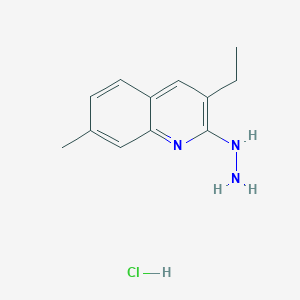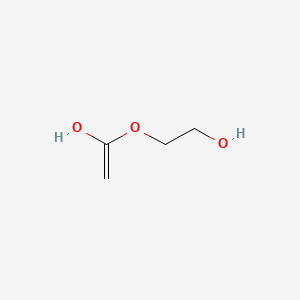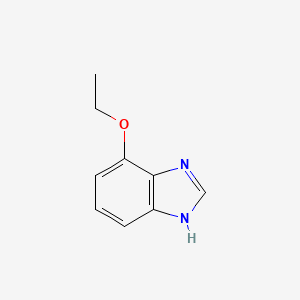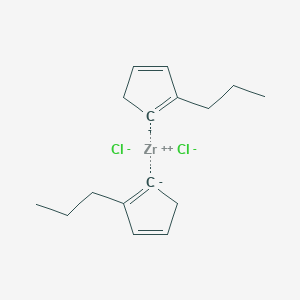
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride is an organometallic compound that features a zirconium ion coordinated to two 2-propylcyclopenta-1,3-diene ligands and two chloride ions. This compound is part of the metallocene family, which are known for their stability and catalytic properties. Metallocenes have been widely studied for their applications in various fields, including catalysis and materials science .
準備方法
The synthesis of 2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride typically involves the reaction of zirconium tetrachloride with 2-propylcyclopenta-1,3-diene in the presence of a reducing agent. One common method involves the use of sodium or potassium as the reducing agent, which facilitates the formation of the zirconium(2+) complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium(4+) complexes. Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reduction reactions can revert the zirconium(4+) complexes back to zirconium(2+). Reducing agents such as sodium borohydride are often used.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in zirconium(4+) complexes, while substitution reactions yield various zirconium complexes with different ligands .
科学的研究の応用
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride has several scientific research applications:
Catalysis: The compound is used as a catalyst in polymerization reactions, particularly for the production of polyethylene and polypropylene.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as high-performance polymers and composites.
Medicinal Chemistry: Research is ongoing to explore the potential use of zirconium complexes in medicinal chemistry, including their role as anticancer agents.
Organometallic Chemistry: The compound serves as a model system for studying the properties and reactivity of metallocenes, contributing to a deeper understanding of organometallic chemistry.
作用機序
The mechanism of action of 2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride involves the coordination of the zirconium ion to the cyclopentadiene ligands, which stabilizes the complex and enhances its reactivity. The chloride ions play a crucial role in maintaining the charge balance and overall stability of the compound. The molecular targets and pathways involved in its catalytic activity include the activation of monomers in polymerization reactions and the facilitation of bond formation and cleavage in various organic transformations .
類似化合物との比較
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride can be compared with other metallocenes, such as ferrocene, titanocene, and hafnocene. While all these compounds share a similar structure, the unique properties of zirconium, such as its larger atomic radius and higher oxidation states, give this compound distinct advantages in certain applications .
Ferrocene: Known for its stability and use in redox chemistry.
Titanocene: Used in catalysis and as an anticancer agent.
Hafnocene: Similar to zirconocene but with different reactivity due to the presence of hafnium.
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.
特性
分子式 |
C16H22Cl2Zr-2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
2-propylcyclopenta-1,3-diene;zirconium(2+);dichloride |
InChI |
InChI=1S/2C8H11.2ClH.Zr/c2*1-2-5-8-6-3-4-7-8;;;/h2*3,6H,2,4-5H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChIキー |
CCGRXSMSLOETPC-UHFFFAOYSA-L |
正規SMILES |
CCCC1=[C-]CC=C1.CCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)



![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
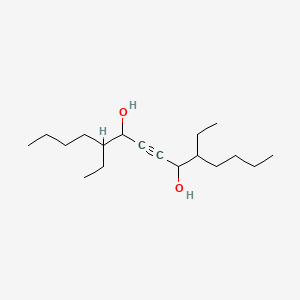

![Stibine, tris[[(isooctylthio)acetyl]oxy]-](/img/structure/B13760221.png)

